N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15696143
InChI: InChI=1S/C23H28N6O2S/c1-4-28(5-2)19-13-12-18(20(30)14-19)15-24-25-21(31)16-32-23-27-26-22(29(23)6-3)17-10-8-7-9-11-17/h7-15,30H,4-6,16H2,1-3H3,(H,25,31)/b24-15+
SMILES:
Molecular Formula: C23H28N6O2S
Molecular Weight: 452.6 g/mol

N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

CAS No.:

Cat. No.: VC15696143

Molecular Formula: C23H28N6O2S

Molecular Weight: 452.6 g/mol

* For research use only. Not for human or veterinary use.

N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide -

Specification

Molecular Formula C23H28N6O2S
Molecular Weight 452.6 g/mol
IUPAC Name N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C23H28N6O2S/c1-4-28(5-2)19-13-12-18(20(30)14-19)15-24-25-21(31)16-32-23-27-26-22(29(23)6-3)17-10-8-7-9-11-17/h7-15,30H,4-6,16H2,1-3H3,(H,25,31)/b24-15+
Standard InChI Key FQIWQFCPWPFLOL-BUVRLJJBSA-N
Isomeric SMILES CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=C(C=C2)N(CC)CC)O)C3=CC=CC=C3
Canonical SMILES CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=C(C=C2)N(CC)CC)O)C3=CC=CC=C3

Introduction

The compound N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic molecule that combines several functional groups, including a hydrazide, a triazole ring, and a phenyl group. This compound is not directly referenced in the provided search results, but its structure and potential applications can be inferred from related compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of such a compound typically involves multiple steps, including the formation of the hydrazide linkage and the incorporation of the triazole ring. Common methods might involve condensation reactions and the use of commercially available reagents.

Synthesis Steps:

  • Formation of the Hydrazide Linkage: This involves reacting a carboxylic acid derivative with hydrazine or a hydrazine derivative.

  • Introduction of the Triazole Ring: This could involve a click chemistry approach or the use of pre-formed triazole derivatives.

Potential Biological Activities

Compounds with similar structures have shown various biological activities, including anti-inflammatory and anticancer properties. The presence of a triazole ring and a hydrazide linkage suggests potential for interaction with biological targets.

Table: Potential Biological Activities

ActivityMechanism
Anti-inflammatoryPossible inhibition of enzymes involved in inflammation
AnticancerInteraction with cellular targets affecting cell proliferation

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